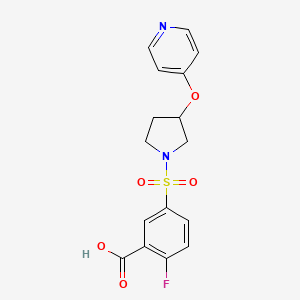

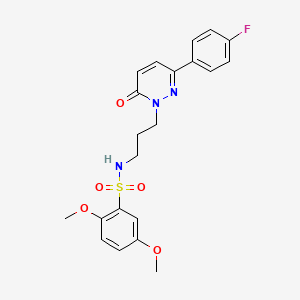

![molecular formula C16H17ClN4O2S B2374576 (E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1207062-19-8](/img/structure/B2374576.png)

(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds containing the benzo[d]thiazol-2-yl moiety are known to exhibit various biological activities . They have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines . Some of these compounds have also shown good to moderate antibacterial activity .

Synthesis Analysis

The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis

The chemical reactions involving similar compounds include the 1,3-dipolar cycloaddition mentioned above .Scientific Research Applications

Antibacterial and Antimicrobial Properties

- Antibacterial Activity: Compounds structurally similar to the chemical have shown significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This indicates potential applications in developing antibacterial agents (Palkar et al., 2017).

- Broad Antimicrobial Properties: Derivatives with structural similarities have displayed broad antimicrobial activities, which suggests potential for use in developing a range of antimicrobial agents (Uma et al., 2017).

Anticancer Properties

- Antitumor Activity: Certain analogs of the compound have exhibited significant antitumor effects, highlighting their potential in cancer research and therapy (Ostapiuk et al., 2017).

- Anti-proliferative Activities: Synthesized compounds closely related to the queried chemical have shown promising anti-proliferative activities against various cancer cell lines, suggesting their potential use in the development of anticancer drugs (Deshineni et al., 2020).

Anti-inflammatory Properties

- In-vitro Anti-inflammatory Activity: Research has indicated that compounds structurally related to (E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide have significant in-vitro anti-inflammatory activities, showing promise for therapeutic use in inflammation-related conditions (Rathi et al., 2013).

DNA Binding and Photoreactions

- DNA Binding and Cytotoxicity: Some bis-pyrazoles, which are structurally related to the compound , have shown the ability to bind to DNA and exhibit cytotoxicity, highlighting their potential in therapeutic applications and molecular biology research (Reddy et al., 2017).

- Photoreactions with Singlet Oxygen: Studies on related compounds have explored their photoreactions in the presence of singlet oxygen, which can be relevant in understanding the photochemical properties of these compounds (Mahran et al., 1983).

Mechanism of Action

While the mechanism of action for the specific compound isn’t available, similar compounds have shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra . Molecular docking and dynamics studies were carried out for the most active compounds to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

properties

IUPAC Name |

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2S/c1-10-9-18-20(2)14(10)15(22)19-16-21(6-7-23-3)12-5-4-11(17)8-13(12)24-16/h4-5,8-9H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCZRZLFLVWSEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

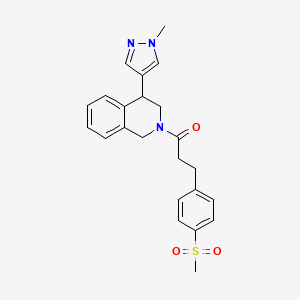

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2374501.png)

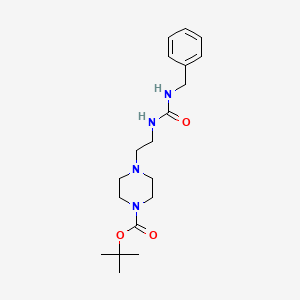

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2374503.png)

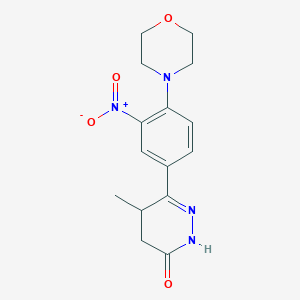

![N-(4-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2374505.png)

![2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2374507.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2374511.png)

![1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2374512.png)

![1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone](/img/structure/B2374514.png)

![3-[3-(azepan-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2374515.png)